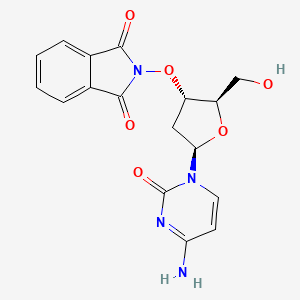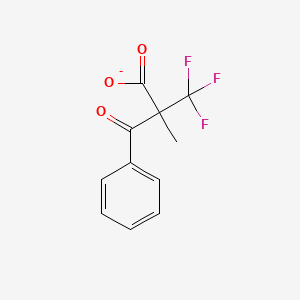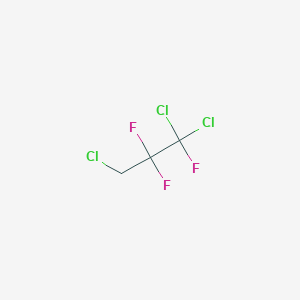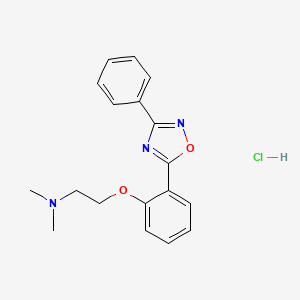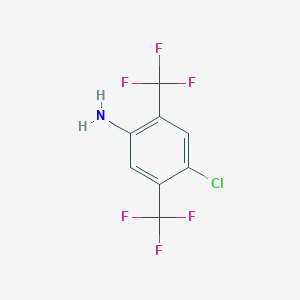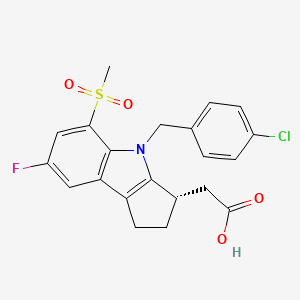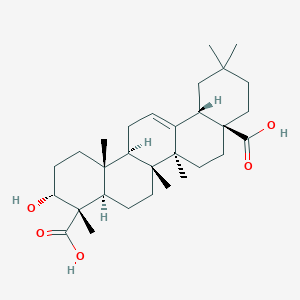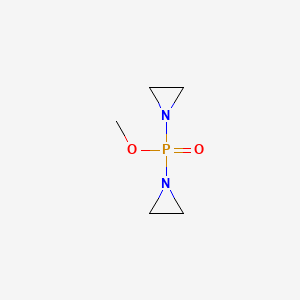
Phosphinic acid, bis(1-aziridinyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, bis(1-aziridinyl)-, methyl ester is a chemical compound with the molecular formula C5H11N2O2P It is known for its unique structure, which includes two aziridinyl groups attached to a phosphinic acid moiety, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, bis(1-aziridinyl)-, methyl ester typically involves the reaction of aziridine with a phosphinic acid derivative. One common method is the reaction of aziridine with methyl phosphinic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, bis(1-aziridinyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The aziridinyl groups can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the aziridinyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while substitution reactions can produce a wide range of substituted phosphinic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, bis(1-aziridinyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic acid derivatives.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which phosphinic acid, bis(1-aziridinyl)-, methyl ester exerts its effects involves the reactivity of the aziridinyl groups. These groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The phosphinic acid moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinic acid, bis(1-aziridinyl)-, p-phenylene ester
- Phosphinic acid, P,P-bis(1-aziridinyl)-, (1S)-1-[3-[3-[(dimethylamino)carbonyl]phenoxy]-4-nitrophenyl]ethyl ester
Uniqueness
Phosphinic acid, bis(1-aziridinyl)-, methyl ester is unique due to its specific combination of aziridinyl and phosphinic acid groups. This structure imparts distinct reactivity and potential applications that are not shared by all similar compounds. Its methyl ester group also differentiates it from other phosphinic acid derivatives, influencing its solubility and reactivity.
Eigenschaften
CAS-Nummer |
466-15-9 |
|---|---|
Molekularformel |
C5H11N2O2P |
Molekulargewicht |
162.13 g/mol |
IUPAC-Name |
1-[aziridin-1-yl(methoxy)phosphoryl]aziridine |
InChI |
InChI=1S/C5H11N2O2P/c1-9-10(8,6-2-3-6)7-4-5-7/h2-5H2,1H3 |
InChI-Schlüssel |
KVUACIWPUWVZGT-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(N1CC1)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)
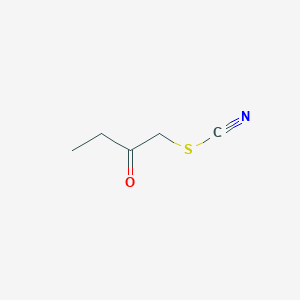
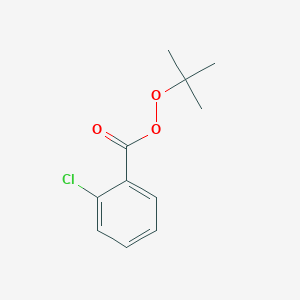
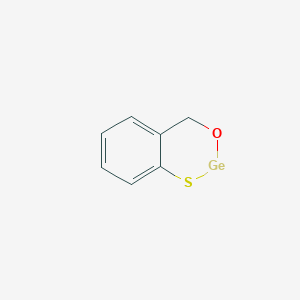
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
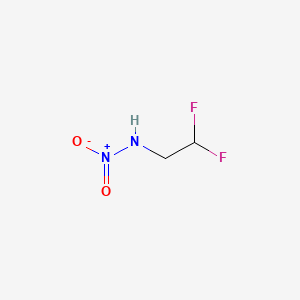
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
